molecular formula C10H8ClNO B8052619 8-Chloro-5-methoxyquinoline

8-Chloro-5-methoxyquinoline

Cat. No.: B8052619
M. Wt: 193.63 g/mol
InChI Key: GXXWYYCSTRMDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemosensing of Cadmium Ions : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been identified as a selective chemosensor for cadmium ions. This compound responds to Cd2+ ions with a significant increase in fluorescence and selectively binds Cd2+ over Zn2+. It can be useful for measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi et al., 2001).

  • Synthesis of 5-Alkyl Substituted Derivatives : 5-Chloro-8-methoxyquinoline undergoes lithium-halogen exchange reactions with alkyllithiums to yield 5-alkyl substituted derivatives. These reactions provide pathways for synthesizing various chemical derivatives for further applications (Hojjatie et al., 1989).

  • Pharmaceutical Applications : 5-Chloro-7-iodo-quinolin-8-ol (Clioquinol), a halogenated 8-hydroxyquinoline, was initially used as an anti-parasitic agent. Recent studies have demonstrated its potential in treating malignancies and Alzheimer's disease due to its ability to inhibit the proteasome and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

  • Herbicidal Potential : Synthesis of 8-methoxyquinoline 5-amino acetic acid, a derivative of 8-methoxyquinoline, has shown herbicidal activity, effectively drying weeds in testing (A. E. et al., 2015).

  • Dental Plaque Inhibition : Certain 8-hydroxyquinolines, including derivatives of 5-methoxyquinoline, have been synthesized and evaluated for their antiplaque activity in vitro (Warner et al., 1975).

  • Antimicrobial Agent : A novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains, showing potential as an effective antimicrobial agent (Murugavel et al., 2017).

  • Anti-Cancer Prodrugs : Glucoconjugates of 8-hydroxyquinolines, such as clioquinol, have been investigated for their antiproliferative activity against different tumor cell lines, especially in the presence of copper(II) ions (Oliveri et al., 2012).

  • Improved Pharmaceutical Forms : A novel polymorph of 5-chloro-8-hydroxyquinoline with better water solubility and faster dissolution rate has been developed, enhancing its potential in pharmaceutical applications (Ma & Moulton, 2009).

Properties

IUPAC Name

8-chloro-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXWYYCSTRMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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